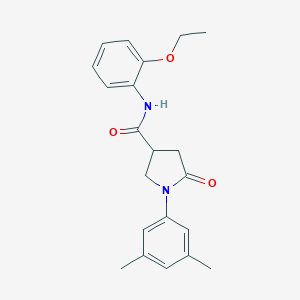![molecular formula C22H24N2O4 B271251 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, also known as DBO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBO belongs to the class of pyrrolidine-3-carboxylate derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs) which play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective activities, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has also been shown to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities. It has been found to modulate the immune system and regulate the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is its high potency and selectivity towards its biological targets. This makes it an attractive candidate for drug development. However, one of the limitations of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. One area of interest is the development of novel analogs of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate with improved pharmacological properties. Another area of research is the investigation of the potential of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a therapeutic agent in other diseases such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate and its potential as a combination therapy with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-[(2,5-dimethylphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified through column chromatography to obtain pure 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research has been in the field of cancer. 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to cancer, 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Propriétés
Nom du produit |
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-15-8-9-16(2)19(10-15)23-20(25)14-28-22(27)18-11-21(26)24(13-18)12-17-6-4-3-5-7-17/h3-10,18H,11-14H2,1-2H3,(H,23,25) |
Clé InChI |
WKEQDEOAZVRVPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)



